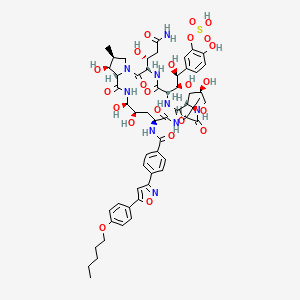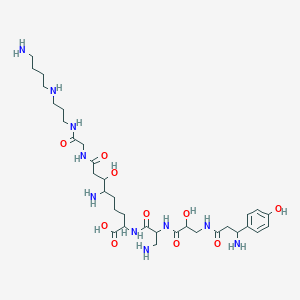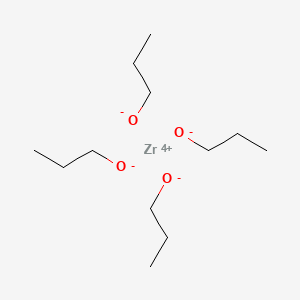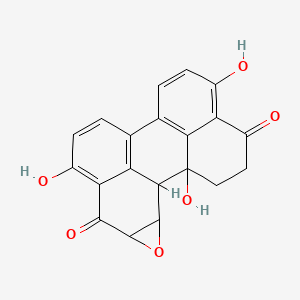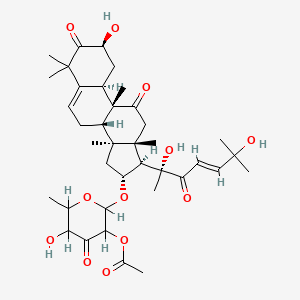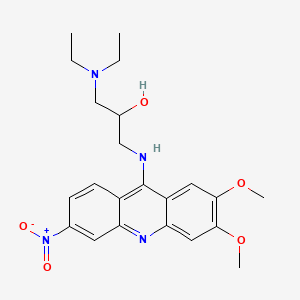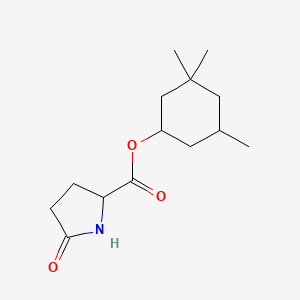
(S)-3-Amino-1,2-propanediol
Overview
Description
(S)-3-Amino-1,2-propanediol is a chiral amino alcohol with the molecular formula C3H9NO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of both amino and hydroxyl functional groups, making it versatile in chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for synthesizing this compound involves the asymmetric reduction of 3-nitro-1,2-propanediol using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides derived from allyl alcohols. This reaction is typically catalyzed by acids or bases to yield this compound.
Industrial Production Methods:
Biocatalysis: Industrial production often employs biocatalytic processes using enzymes such as transaminases. These enzymes facilitate the conversion of precursor molecules to this compound under mild conditions, offering a sustainable and efficient production route.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amino alcohols, using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amino alcohols.
Substitution: Formation of ethers and esters.
Scientific Research Applications
(S)-3-Amino-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as amino acids and peptides.
Medicine: It is utilized in the development of drugs, particularly those targeting neurological and metabolic disorders.
Industry: this compound is employed in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-3-Amino-1,2-propanediol exerts its effects is largely dependent on its role as an intermediate in various biochemical pathways. It can interact with enzymes and receptors, influencing metabolic and signaling pathways. For instance, in the synthesis of amino acids, it acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups.
Comparison with Similar Compounds
®-3-Amino-1,2-propanediol: The enantiomer of (S)-3-Amino-1,2-propanediol, differing in its spatial configuration.
1,2-Diaminopropane: A related compound with two amino groups instead of one amino and two hydroxyl groups.
Glycerol: A structurally similar compound with three hydroxyl groups.
Uniqueness:
Chirality: The (S)-enantiomer of 3-Amino-1,2-propanediol is unique in its specific spatial arrangement, which can influence its reactivity and interaction with biological molecules.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2S)-3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-21-5 | |
| Record name | (S)-3-Amino-1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)
